(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, a furan ring, and a quinoline moiety. Such compounds are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups using halogenation reactions.
Formation of the acrylamide moiety: The acrylamide group can be introduced through amide bond formation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the quinoline moiety: The final step involves coupling the quinoline ring to the acrylamide backbone through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-4-yl)acrylamide
- 2-cyano-3-(5-(2,3-dichlorophenyl)furan-2-yl)-N-(quinolin-6-yl)acrylamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-18-6-1-4-17(22(18)25)21-10-9-15(30-21)12-14(13-26)23(29)28-20-8-2-7-19-16(20)5-3-11-27-19/h1-12H,(H,28,29)/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDDNINWPNXLOG-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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